molecular formula C13H17ClN2O3 B14845475 Tert-butyl 2-(4-chloro-6-formylpyridin-2-YL)ethylcarbamate

Tert-butyl 2-(4-chloro-6-formylpyridin-2-YL)ethylcarbamate

Cat. No.: B14845475
M. Wt: 284.74 g/mol
InChI Key: FOBDEGWJKOMIFB-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-chloro-6-formylpyridin-2-YL)ethylcarbamate is a chemical compound with the molecular formula C11H13ClN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring substituted with a chloro and formyl group, along with a tert-butyl carbamate moiety.

Properties

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.74 g/mol

IUPAC Name

tert-butyl N-[2-(4-chloro-6-formylpyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C13H17ClN2O3/c1-13(2,3)19-12(18)15-5-4-10-6-9(14)7-11(8-17)16-10/h6-8H,4-5H2,1-3H3,(H,15,18)

InChI Key

FOBDEGWJKOMIFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC(=CC(=C1)Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-chloro-6-formylpyridin-2-YL)ethylcarbamate typically involves the reaction of 4-chloro-6-formylpyridine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-chloro-6-formylpyridin-2-YL)ethylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(4-chloro-6-formylpyridin-2-YL)ethylcarbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-chloro-6-formylpyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The chloro group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-chloro-3-formylpyridin-2-ylcarbamate
  • Tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate
  • Tert-butyl (6-formylpyridin-2-yl)carbamate

Uniqueness

Tert-butyl 2-(4-chloro-6-formylpyridin-2-YL)ethylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chloro and formyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research applications .

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